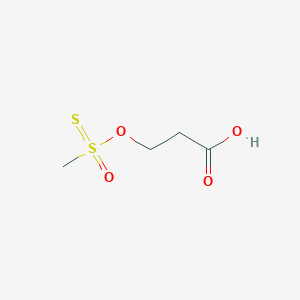
3-Methylsulfonothioyloxypropanoic acid
Cat. No. B8700536
M. Wt: 184.2 g/mol
InChI Key: YGZDGSRXJVYYJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07572604B2
Procedure details


A solution of 3-bromopropionic acid 22 (571 mg, 3.73 mmol) and sodium methanethiosulfonate 21 (511 mg, 3.81 mmol) in DMF (5 mL) was stirred under argon at 70° C. After 2 h, t.1.c. (ethyl acetate:methanol, 4:1) indicated the formation of two products (Rf 0.3, 0.6) and the absence of any starting material (Rf 0.2). The reaction mixture was cooled to room temperature, water (10 mL) was added and the resulting mixture extracted with ether (3×20 mL). The organic extracts were combined, washed with brine (30 mL), dried (MgSO4), filtered and concentrated in vacuo. The residue was purified by flash column chromatography (DCM:ether, 3:1 (acetic acid, 0.6%)) to yield 2-carboxyethyl methanethiosulfonate 16 (438 mg, 64%) as a white crystalline solid; m.p. 44-46° C. (ethyl acetate/petrol) [Lit. 44-48° C. m.p., value obtained from Toronto Research Chemicals Inc. website (www.trc-canada.com), nmr spectra assigned using Chemical Concepts SpecInfo]; νmax (thin film) 1716 (st, C═O), 1312, 1130 (S—SO2)cm−1, δH (400 MHz, CDCl3) 2.94 (2H, t, J1,2 6.7Hz, 2 x H-2), 3.36 (3H, s, CH3), 3.38 (2H, t, 2 x H-1); δC (100.6 MHz, CDCl3) δ0.6 (t, C-1), 34.4 (t, C-2), 50.6 (q, CH3), 176.7 (s, C═O); m/z (ES−) 183 (M-H+, 100%). HRMS (ES−) Calcd. For C4H7O4S2 (M-H−) 182.9786.

Name
sodium methanethiosulfonate
Quantity
511 mg
Type
reactant
Reaction Step One





Yield
64%
Identifiers


|
REACTION_CXSMILES
|
Br[CH2:2][CH2:3][C:4]([OH:6])=[O:5].[CH3:7][S:8](=[S:11])([O-:10])=[O:9].[Na+].C(OCC)(=O)C.CO>CN(C=O)C.O>[CH3:7][S:8](=[S:11])([O:10][CH2:2][CH2:3][C:4]([OH:6])=[O:5])=[O:9] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
571 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrCCC(=O)O
|
|
Name
|
sodium methanethiosulfonate
|
|
Quantity
|
511 mg
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)([O-])=S.[Na+]
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Four
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the resulting mixture extracted with ether (3×20 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine (30 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by flash column chromatography (DCM:ether, 3:1 (acetic acid, 0.6%))
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CS(=O)(OCCC(=O)O)=S
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 438 mg | |
| YIELD: PERCENTYIELD | 64% | |
| YIELD: CALCULATEDPERCENTYIELD | 63.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
